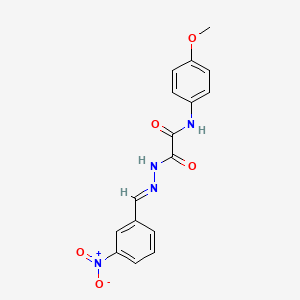
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by the acylation of the resulting hydrazone with an appropriate acylating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other strong nucleophiles
Major Products Formed
Oxidation: Formation of amino derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity
Interacting with cellular receptors: Modulating signal transduction pathways
Inducing oxidative stress: Leading to cell death in certain biological contexts
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzyl)hydrazino)-2-oxoacetamide
- N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxopropanamide
Uniqueness
N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
50785-65-4 |
|---|---|
Formule moléculaire |
C16H14N4O5 |
Poids moléculaire |
342.31 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O5/c1-25-14-7-5-12(6-8-14)18-15(21)16(22)19-17-10-11-3-2-4-13(9-11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ |
Clé InChI |
FOVLRVZHDCGBPX-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
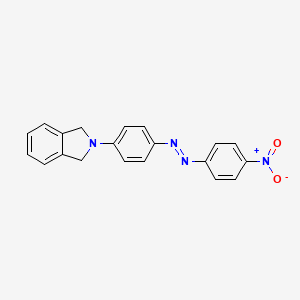
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)

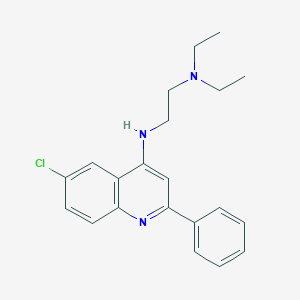
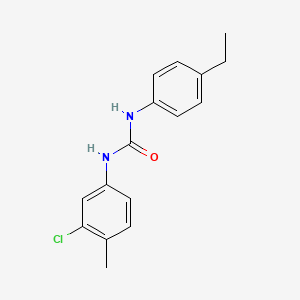
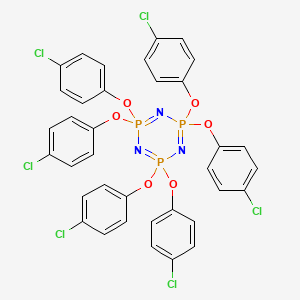




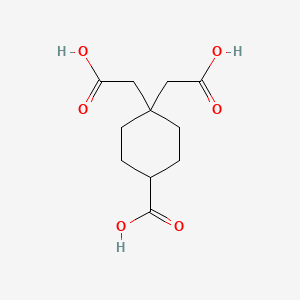
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
